N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide
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Overview
Description
“N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide” is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide” typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives.
Introduction of Bromobenzyl Group: The bromobenzyl group can be introduced via nucleophilic substitution reactions.
Formation of Acetamide Group: The acetamide group can be introduced through acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the thiophene ring.
Reduction: Reduction reactions can occur at the bromobenzyl group or the thiadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: Thiadiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of novel materials with unique properties.
Biology
Antimicrobial Agents: Many thiadiazole derivatives exhibit antimicrobial activity.
Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them potential drug candidates.
Medicine
Anti-inflammatory Agents: Some derivatives have shown anti-inflammatory properties.
Anticancer Agents: Research has indicated potential anticancer activity in certain thiadiazole compounds.
Industry
Agriculture: Used in the development of pesticides and herbicides.
Pharmaceuticals: Employed in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action for “N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide” would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide
- N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide
Uniqueness
The presence of the bromobenzyl group in “N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide” may confer unique properties such as increased lipophilicity or specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3OS3/c16-11-5-3-10(4-6-11)9-22-15-19-18-14(23-15)17-13(20)8-12-2-1-7-21-12/h1-7H,8-9H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMYVUYLBHUTHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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